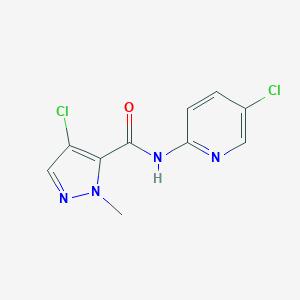

4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CCMI, is a chemical compound that belongs to the pyrazole family. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, Wnt signaling, and DNA damage response. CK1δ is also involved in the development and progression of various diseases, including cancer, Alzheimer's disease, and inflammation. CCMI has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of CK1δ activity by binding to the ATP-binding site of the enzyme. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates, including clock proteins, β-catenin, H2AX, and CHK1. By inhibiting CK1δ activity, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide regulates circadian rhythms, Wnt signaling, DNA damage response, and other cellular processes. CK1δ is overexpressed in various cancer types and is involved in the development and progression of cancer. By inhibiting CK1δ activity, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide induces apoptosis and inhibits the growth and metastasis of cancer cells.

Biochemical and Physiological Effects

4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has various biochemical and physiological effects, including the regulation of circadian rhythms, Wnt signaling, DNA damage response, and inflammation. In circadian rhythms, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide regulates the period and phase of the circadian clock by inhibiting CK1δ activity. In Wnt signaling, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits CK1δ-mediated phosphorylation of β-catenin, which leads to the inhibition of Wnt signaling and the induction of apoptosis in cancer cells. In DNA damage response, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide sensitizes cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of H2AX and CHK1. In inflammation, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide reduces the production of pro-inflammatory cytokines and chemokines in macrophages and microglia.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its potency and selectivity for CK1δ, which allows for the specific inhibition of this enzyme without affecting other kinases. Another advantage is its ability to regulate various cellular processes, including circadian rhythms, Wnt signaling, DNA damage response, and inflammation. However, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in aqueous solutions, which requires the use of organic solvents for its preparation and administration. 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide also has limited bioavailability and stability in vivo, which requires the use of prodrugs or formulation strategies to improve its pharmacokinetic properties.

Zukünftige Richtungen

4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. However, further research is needed to evaluate its safety and efficacy in clinical trials. Some of the future directions for 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide research include the development of prodrugs or formulation strategies to improve its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers for patient selection and monitoring, and the investigation of its potential synergistic effects with other therapeutic agents.

Synthesemethoden

The synthesis of 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 5-chloro-2-pyridinylamine in the presence of a coupling reagent, such as EDCI or HATU, and a base, such as DIPEA or TEA. The reaction is carried out in a suitable solvent, such as DMF or DMSO, at room temperature or under reflux conditions. After the completion of the reaction, the product is purified by column chromatography or recrystallization. The yield of 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is typically in the range of 50-70%.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in various scientific research areas, including circadian rhythms, Wnt signaling, DNA damage response, cancer, Alzheimer's disease, and inflammation. In circadian rhythms, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to regulate the period and phase of the circadian clock by inhibiting CK1δ activity. In Wnt signaling, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit CK1δ-mediated phosphorylation of β-catenin, which leads to the inhibition of Wnt signaling and the induction of apoptosis in cancer cells. In DNA damage response, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of H2AX and CHK1. In cancer, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, colon, and pancreatic cancer. In Alzheimer's disease, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function and reduce amyloid-β accumulation in mouse models. In inflammation, 4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia.

Eigenschaften

Produktname |

4-chloro-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide |

|---|---|

Molekularformel |

C10H8Cl2N4O |

Molekulargewicht |

271.1 g/mol |

IUPAC-Name |

4-chloro-N-(5-chloropyridin-2-yl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C10H8Cl2N4O/c1-16-9(7(12)5-14-16)10(17)15-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,15,17) |

InChI-Schlüssel |

JXMJBVYFPATXES-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C=N1)Cl)C(=O)NC2=NC=C(C=C2)Cl |

Kanonische SMILES |

CN1C(=C(C=N1)Cl)C(=O)NC2=NC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline](/img/structure/B214186.png)

![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)

![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)

![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)